
1-(8-Hydroxyquinolin-7-YL)decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-Hydroxyquinolin-7-YL)decan-1-one is a compound that incorporates the 8-hydroxyquinoline moiety, which is known for its diverse biological activities The structure consists of a quinoline ring fused to a phenol, with a hydroxyl group at position 8 and a decanone chain at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-Hydroxyquinolin-7-YL)decan-1-one typically involves the formation of the quinoline ring followed by the attachment of the decanone chain. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent. The hydroxyl group can be introduced via selective hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(8-Hydroxyquinolin-7-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the decanone chain can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
1-(8-Hydroxyquinolin-7-YL)decan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs) and chemosensors
Mecanismo De Acción
The mechanism of action of 1-(8-Hydroxyquinolin-7-YL)decan-1-one involves its ability to chelate metal ions, which can inhibit various enzymes and biological pathways. The compound can also interact with DNA and proteins, leading to its antimicrobial and anticancer effects. The hydroxyl group at position 8 plays a crucial role in its biological activity by facilitating these interactions .
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar biological activities.
5-Nitro-8-hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Used in analytical chemistry for metal ion detection.
Uniqueness
1-(8-Hydroxyquinolin-7-YL)decan-1-one is unique due to the presence of the decanone chain, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological membranes. This structural modification can lead to distinct pharmacokinetic and pharmacodynamic properties compared to other 8-hydroxyquinoline derivatives .
Propiedades
Número CAS |
88559-38-0 |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
1-(8-hydroxyquinolin-7-yl)decan-1-one |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-11-17(21)16-13-12-15-10-9-14-20-18(15)19(16)22/h9-10,12-14,22H,2-8,11H2,1H3 |
Clave InChI |
OGIBAVUKKUCBMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


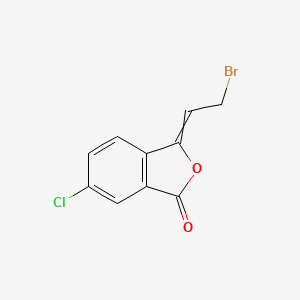
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
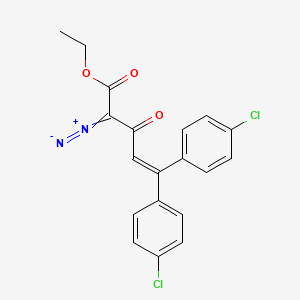
![10-Methyl-10-azabicyclo[4.3.1]decan-8-one](/img/structure/B14396718.png)
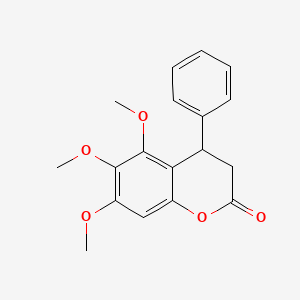

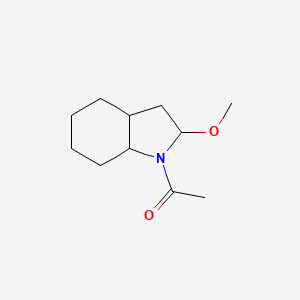
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
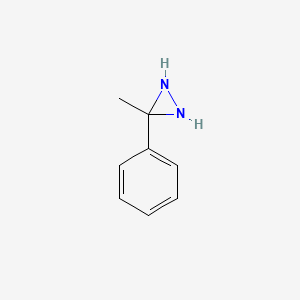
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
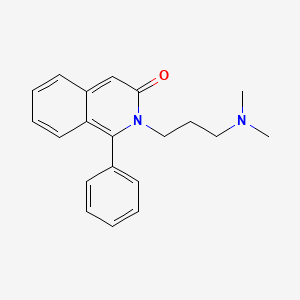
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
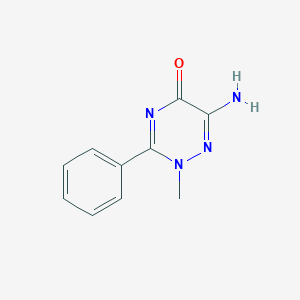
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
